molecular formula C24H21N3O4S B2654601 ethyl 2-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate CAS No. 1207003-21-1

ethyl 2-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate

Cat. No.: B2654601
CAS No.: 1207003-21-1
M. Wt: 447.51
InChI Key: SWOZODBNMWGPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate (CAS: 61261-98-1) is a thieno[3,2-d]pyrimidin-4-one derivative with a molecular formula of C23H19N3O4S (MW: 433.48 g/mol). Its structure comprises:

  • A thieno[3,2-d]pyrimidin-4-one core fused with a thiophene and pyrimidine ring.
  • A 4-methylphenyl substituent at the 7-position of the pyrimidine ring.
  • An acetyl-aminoethyl benzoate side chain at the 3-position.

Properties

IUPAC Name

ethyl 2-[[2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-3-31-24(30)17-6-4-5-7-19(17)26-20(28)12-27-14-25-21-18(13-32-22(21)23(27)29)16-10-8-15(2)9-11-16/h4-11,13-14H,3,12H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOZODBNMWGPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boron reagent with a halogenated precursor in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

a) Ethyl 4-[[2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
  • Molecular Formula : C24H23N3O4S2 (MW: 481.6 g/mol).
  • Key Differences: Core: 6,7-Dihydrothieno[3,2-d]pyrimidine (saturated thiophene ring). Substituents: Sulfanyl (S–) group at position 2 instead of acetyl. Benzoate Position: 4-position vs. 2-position in the target compound.
  • Properties : Higher lipophilicity (XLogP3: 4.2 vs. ~3.8 for the target compound) due to the sulfanyl group and saturated core .
b) 2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide
  • Molecular Formula : C23H19FN4O3S (MW: 450.48 g/mol).
  • Key Differences :
    • 7-Substituent : 4-Fluorophenyl vs. 4-methylphenyl.
    • Side Chain : Methoxybenzyl acetamide instead of ethyl benzoate.
  • Implications : Fluorine’s electronegativity may enhance metabolic stability, while the methoxy group could alter binding affinity .

Substituent Modifications

a) Anti-Inflammatory Benzothieno[3,2-d]pyrimidin-4-one Derivatives
  • Example: N-[2-(cyclohexylthio)-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide.
  • Key Differences: Core: Benzothieno[3,2-d]pyrimidine (benzene fused instead of thiophene). Substituents: Cyclohexylthio and methanesulfonamide groups.
  • Biological Activity: Inhibits COX-2 and IL-8 production in keratinocytes and macrophages .
b) Hydrazone Derivatives (e.g., Compound 6 in )
  • Structure: N′-(2,3-Dimethoxybenzylidene)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide.
  • Key Differences: Core: Thieno[2,3-d]pyrimidine (different ring fusion). Substituents: Thiophen-2-yl at position 5 and hydrazone side chain.
  • Implications : Hydrazone derivatives show anti-tumor activity via c-Met kinase inhibition .

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds
Target Compound (CAS 61261-98-1) 433.48 ~3.8 1 7 8
Ethyl 4-[[2- 481.6 4.2 1 7 8
2-[7-(4-Fluorophenyl)-4-oxo...acetamide 450.48 ~3.5 2 6 6
N-[2-(cyclohexylthio)-4-oxo...methanesulfonamide 447.55 3.1 2 6 5
  • Key Observations: The target compound’s ethyl benzoate group at the 2-position may improve solubility compared to 4-substituted analogs.

Biological Activity

Ethyl 2-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is C24H23N3O2S2C_{24}H_{23}N_{3}O_{2}S_{2}, and it has a molecular weight of 449.59 g/mol. Understanding the chemical properties is crucial for predicting its biological interactions.

Antitumor Activity

Recent studies suggest that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of thieno[3,2-d]pyrimidine have been shown to induce apoptosis in various cancer cell lines, including HeLa and A549 cells. The proposed mechanism involves the activation of apoptotic pathways through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa4.07Apoptosis induction
Compound BA54910.96Cell cycle arrest
Ethyl 2-({[7-(4-methylphenyl)...})TBDTBDTBD

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Protein Targets : The compound may act by inhibiting specific protein targets involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptosis through mitochondrial pathways.
  • Cell Cycle Regulation : Similar compounds have been noted to affect cell cycle progression, leading to growth arrest in cancer cells.

Case Studies

  • Study on HeLa Cells : A recent study demonstrated that a related compound induced a significant increase in apoptosis rates compared to standard treatments like 5-FU, with a reported apoptosis rate of 68.2% after 24 hours of treatment.
    "The compound significantly increased the expression of Bax protein and decreased that of Bcl-2, indicating its role in promoting apoptosis" .
  • In Vivo Studies : Preliminary in vivo studies have shown promising results in tumor-bearing animal models, where treatment with similar thieno[3,2-d]pyrimidine derivatives led to reduced tumor size and improved survival rates.

Q & A

Q. How can researchers optimize the synthesis of ethyl 2-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate to achieve higher yields?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization of thiophene and pyrimidine precursors, followed by functionalization. Key factors include:
  • Catalysts: Use palladium on carbon (Pd/C) for reduction steps or acid/base catalysts for cyclization .
  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for nucleophilic substitutions .
  • Temperature: Controlled heating (60–100°C) improves reaction rates while minimizing decomposition .
    Purification via column chromatography or recrystallization ensures high purity, monitored by HPLC .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry and functional groups (e.g., ester, acetyl, thienopyrimidine) .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) and detects byproducts .
  • Mass Spectrometry (MS): HRMS or ESI-MS verifies molecular weight and fragmentation patterns .

Q. What are the initial steps for screening its biological activity in academic research?

  • Methodological Answer:
  • In vitro assays: Test enzyme inhibition (e.g., kinases, proteases) using fluorometric or colorimetric assays .
  • Cell-based studies: Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Dose-response curves: Determine IC50 values to quantify potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer:
  • Orthogonal assays: Cross-validate results using different techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Variable control: Replicate studies under standardized conditions (pH, temperature, solvent) to isolate confounding factors .
  • Structural analogs: Compare activity with derivatives to identify structure-activity relationships (SAR) influencing discrepancies .

Q. What mechanistic insights can be gained from studying its interaction with specific enzymes (e.g., kinases)?

  • Methodological Answer:
  • Molecular docking: Use software (e.g., AutoDock) to predict binding modes and key residues (e.g., ATP-binding pockets in kinases) .
  • Enzyme kinetics: Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) and Ki values .
  • Mutagenesis studies: Validate docking predictions by mutating predicted binding-site residues and measuring activity changes .

Q. What in silico strategies are effective for predicting its pharmacokinetic properties?

  • Methodological Answer:
  • ADMET modeling: Tools like SwissADME predict absorption, distribution, and toxicity profiles based on lipophilicity (LogP) and polar surface area .
  • Molecular dynamics (MD): Simulate interactions with biological membranes to assess permeability .
  • CYP450 inhibition assays: Computational models identify metabolic liabilities (e.g., cytochrome P450 interactions) .

Q. How can researchers overcome challenges in derivatizing the thienopyrimidine core for SAR studies?

  • Methodological Answer:
  • Protecting groups: Temporarily shield reactive sites (e.g., amino or hydroxyl groups) during functionalization .
  • Microwave-assisted synthesis: Accelerate reaction times for temperature-sensitive intermediates .
  • Parallel synthesis: Generate libraries of analogs for high-throughput screening .

Q. What methodologies assess the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer:
  • Accelerated stability testing: Expose samples to elevated temperatures/humidity and monitor degradation via HPLC .
  • Light sensitivity: Conduct photostability studies under ICH guidelines (e.g., ICH Q1B) .
  • pH-dependent stability: Incubate in buffers (pH 1–12) to identify optimal storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.